Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
Description
The compound "Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-" (CAS: 4037-01-8) is a synthetic oligopeptide comprising seven amino acid residues: glycine, L-methionine, L-alpha-glutamyl, L-histidine, L-phenylalanine, L-arginine, and L-tryptophan. Its sequence is denoted as L-Met-L-Glu-L-His-L-Phe-L-Arg-L-Trp-Gly, with a molecular formula of approximately C₄₀H₅₈N₁₂O₁₂ (exact mass requires further validation).
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N12O9/c40-26(12-13-32(52)53)34(56)49-31(17-24-19-43-21-47-24)38(60)50-29(15-22-7-2-1-3-8-22)37(59)48-28(11-6-14-44-39(41)42)36(58)51-30(35(57)46-20-33(54)55)16-23-18-45-27-10-5-4-9-25(23)27/h1-5,7-10,18-19,21,24,26,28-31,45H,6,11-17,20,40H2,(H,46,57)(H,48,59)(H,49,56)(H,50,60)(H,51,58)(H,52,53)(H,54,55)(H4,41,42,44)/t24?,26-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOUAVYHKEQCE-YJLTWGPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961271 | |
| Record name | 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4086-29-7 | |
| Record name | Acth (5-10) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) is a complex peptide compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is a multi-peptide structure composed of several amino acids, including glutamate, histidine, phenylalanine, arginine, and tryptophan. Its complex structure contributes to its diverse biological activities.
Molecular Formula: C₃₁H₄₄N₈O₁₀
Molecular Weight: 688.8 g/mol
Mechanisms of Biological Activity
The biological activity of Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) can be attributed to several mechanisms:
- Neurotransmitter Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system. It enhances the function of NMDA receptors, which are crucial for synaptic plasticity and memory function.
- Antioxidant Properties : The presence of amino acids such as phenylalanine and tryptophan may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
- Immune Response Modulation : Certain peptides derived from glycine have been shown to modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Tanaka & Isselbacher (1967) | Metabolism of N-acylated amino acids | Identified various N-acylated amino acids in biological systems, linking them to metabolic pathways. |
| Grisolia & Cohen (1953) | Allosteric activation | Demonstrated that N-acetylglutamate acts as an allosteric activator in metabolic processes. |
| Cravatt et al. (1995) | Sleep regulation | Found that oleamide regulates sleep/wake cycles, suggesting similar roles for related compounds. |
Case Studies
- Case Study on Neuroprotection : A study involving animal models indicated that glycine derivatives could protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal death in conditions like ischemia.
- Clinical Trials for Immune Modulation : Preliminary trials have explored the use of glycine-based peptides in enhancing immune responses in patients with chronic infections, showing promising results in improving clinical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptides with Shared Functional Groups or Residues
Table 1: Structural and Functional Comparison
Key Observations :
- Target Compound (4037-01-8) : Its sequence includes a methionine-glutamate-histidine "core," which is absent in simpler analogs like 148913-98-6. This core may enhance receptor-binding specificity, as seen in corticotropin (ACTH) analogs .
- VV-hemorphin-7 : Larger molecular weight and extended sequence (9 residues vs. 7 in the target) correlate with stronger opioid activity but reduced bioavailability .
Functional Comparison with Chlorobenzoyl Derivatives
lists derivatives such as N-[N-(4-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol (CAS: Not provided) with alkyl or aryl modifications. These compounds exhibit:
Comparison with Hormone Analogues
The target compound shares structural homology with ACTH (4-10) and α-MSH (melanocyte-stimulating hormone), both of which contain the His-Phe-Arg-Trp motif critical for melanocortin receptor binding .
Research Findings and Patent Analysis
- Patent US20090175821: Highlights the target compound’s role in modulating adrenocorticotropic hormone receptors, with improved half-life over natural ACTH fragments .
- Supplier Data (Creative Peptides) : Peptides like 148913-98-8 are marketed for research use, emphasizing cost-effective synthesis over clinical efficacy .
- In Vivo Studies : Analogues with azide or chlorobenzoyl groups (e.g., ) show promise in preclinical hormone-release models but face toxicity challenges .
Preparation Methods
Primary Preparation Method: Solid-Phase Peptide Synthesis (SPPS)
The predominant and most reliable method for synthesizing Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- is Solid-Phase Peptide Synthesis (SPPS) . This technique is widely used for complex peptides due to its efficiency and ability to control sequence specificity.
Key Features of SPPS for this Compound:
- Sequential Addition: Protected amino acids are added one at a time to a growing peptide chain anchored to a solid resin.
- Protection/Deprotection Cycles: Each amino acid's reactive groups are protected to prevent side reactions and selectively deprotected for chain elongation.
- Activation of Amino Acids: Coupling reagents activate the carboxyl group of the incoming amino acid to form peptide bonds efficiently.
- Minimizing Racemization: Fast activation and in situ activation techniques are employed to reduce racemization or epimerization, which can cause unwanted isomers and reduce product purity.
Detailed Synthesis Steps in SPPS
| Step Number | Description | Notes |
|---|---|---|
| 1 | Attachment of the first amino acid to the solid resin | Usually the C-terminal amino acid of the peptide sequence |
| 2 | Deprotection of the amino group of the anchored amino acid | Typically using mild acid or base depending on protecting groups |
| 3 | Activation and coupling of the next protected amino acid | Using coupling reagents like HBTU, HATU, or DIC to form peptide bonds |
| 4 | Repetition of deprotection and coupling steps for each amino acid in the sequence | Ensures correct sequence assembly |
| 5 | Final deprotection and cleavage of the peptide from the resin | Usually done with strong acid like trifluoroacetic acid (TFA) |
| 6 | Purification of the crude peptide by HPLC or other chromatographic techniques | To isolate the pure peptide and remove side products or truncated sequences |
Challenges in Preparation
- Complexity of the Peptide: The multiple amino acids and their side chains require careful protection strategies.
- Racemization/Epimerization: Sensitive residues such as histidine and tryptophan are prone to racemization; thus, activation conditions must be optimized.
- Yield and Purity: Multi-step synthesis can reduce overall yield; purification steps are critical.
- Solubility and Aggregation: Large peptides can aggregate during synthesis, affecting coupling efficiency.
Data Table: Amino Acids in the Peptide Sequence
| Amino Acid | Role in Peptide | Chemical Characteristics |
|---|---|---|
| L-alpha-glutamyl | N-terminal residue, acidic side chain | Polar, negatively charged at physiological pH |
| L-histidyl | Imidazole side chain, basic residue | Polar, can act as proton donor/acceptor |
| L-phenylalanyl | Aromatic side chain | Non-polar, hydrophobic |
| L-arginyl | Guanidinium side chain, strongly basic | Polar, positively charged |
| L-tryptophyl | Indole side chain, aromatic | Non-polar, hydrophobic |
| Glycyl | Smallest amino acid, flexible | Non-polar, minimal steric hindrance |
| Lysyl | Amino side chain, basic | Polar, positively charged |
| Prolyl | Cyclic structure, induces kinks | Non-polar, rigid structure |
| Valyl | Branched aliphatic side chain | Non-polar, hydrophobic |
Q & A
What are the established strategies for synthesizing this peptide, and how do coupling agents influence yield and purity?
Basic:
Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies. Coupling agents like HBTU or HATU activate carboxyl groups for amide bond formation, with DIPEA as a base. For example, highlights the use of activating agents (e.g., HATU) in peptide coupling, achieving >98% enantiomeric excess via iterative deprotection and coupling .
Advanced:
Optimization involves stepwise monitoring via LC-MS to identify incomplete couplings. describes the use of N-terminal acetylation and lactam cyclization to stabilize intermediates during multi-residue assembly. Orthogonal protection (e.g., Alloc for side chains) enables selective deprotection in complex sequences .
Which analytical techniques are most effective for structural characterization?
Basic:
- NMR : 2D H-C HSQC confirms backbone connectivity (e.g., reports InChIKey: QPVKQKSDPNAEAE-XZUOCMGYSA-N, derived from NMR data) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., : MW 1664.88 g/mol with <2 ppm error) .
Advanced:
- X-ray crystallography : Limited by peptide flexibility; co-crystallization with stabilizing ligands (e.g., Zn) improves resolution.
- Circular Dichroism (CD) : Detects secondary structures (e.g., α-helix stabilization in arginine-rich regions) .
How does the peptide’s stability vary under different pH and temperature conditions?
Basic:
Stability studies () recommend storage at -20°C in lyophilized form. Aqueous solutions at pH 5–7 show <5% degradation over 48 hours, while alkaline conditions (pH >8) accelerate hydrolysis of glutamyl and tryptophyl residues .
Advanced:
Accelerated degradation studies (40°C, pH 7.4) identify labile sites via LC-MS/MS. For example, deamidation at glutamine residues occurs under heat stress, requiring formulation with cryoprotectants (e.g., trehalose) .
What functional assays are used to study its bioactivity?
Advanced:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to targets (e.g., ’s lactamized peptides show nM affinity to melanocortin receptors) .
- Cell-based assays : Luciferase reporters quantify GPCR activation (e.g., ’s liraglutide analogs tested for insulin secretion) .
How can contradictory bioactivity data be resolved?
Advanced:
Reproducibility requires standardized assay conditions (e.g., serum-free media to avoid protein interference). Orthogonal assays (e.g., SPR vs. ITC) validate binding thermodynamics. highlights batch-to-batch variability in lactamized peptides, necessitating rigorous QC via HPLC .
What purification methods optimize yield and purity?
Basic:
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >95% purity. emphasizes crystallization for enantiomeric enrichment .
Advanced:
Ion-pair chromatography (e.g., heptafluorobutyric acid) resolves closely related impurities. Preparative SEC removes aggregates in arginine-rich sequences .
How can computational modeling predict interactions?
Advanced:
- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments (e.g., ’s SMILES string used to model solvent-accessible regions) .
- Docking studies : AutoDock Vina predicts binding to melanocortin receptors, guided by ’s lactam bridge topology .
What modifications enhance proteolytic stability?
Advanced:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
